![molecular formula C22H17Cl2FN6O2 B2747955 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-48-7](/img/structure/B2747955.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H17Cl2FN6O2 and its molecular weight is 487.32. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
Compounds with a similar structure have been designed as multitarget drugs, combining the antagonistic activity at adenosine receptors with inhibition of monoamine oxidases, showing promise for the treatment of neurodegenerative diseases. These compounds are expected to offer advantages over single-target therapeutics by acting on multiple targets relevant for both symptomatic and disease-modifying treatment of diseases like Parkinson's and Alzheimer's. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have shown potent dual-target-directed antagonistic activity towards A1/A2A adenosine receptors and inhibitory effects on monoamine oxidase B, suggesting their utility in preclinical studies for neurodegenerative disorders (Brunschweiger et al., 2014).
Serotonin Receptor Ligands
New series of derivatives have been explored for their potential as serotonin receptor ligands, displaying significant psychotropic activity. These compounds have been tested for affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise for the development of new therapeutic agents with anxiolytic and antidepressant properties. Modifications in the structure have opened possibilities for designing novel serotonin ligands with lower molecular weight and preserved electron systems, indicating a strategy for the development of drugs targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antiviral Activity
Research into purine analogues, such as imidazo[1,2-a]-s-triazine nucleosides, has revealed moderate activity against viruses at non-toxic dosage levels. These findings contribute to the understanding of purine analogues as a promising class of compounds for antiviral drug development. The exploration of such compounds against herpes, rhinovirus, and parainfluenza viruses provides insights into the design of new antiviral agents with improved efficacy and specificity (Kim et al., 1978).
Synthesis and Characterization
The synthetic routes and characterization of benzylic derivatives of triazinones, including studies on molecular structure and optimization of synthesis methods, contribute significantly to the field of medicinal chemistry. These studies not only provide a foundation for the development of new compounds with potential therapeutic applications but also enhance the understanding of structure-activity relationships critical for drug design (Hwang et al., 2017).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN6O2/c1-28-19-18(20(32)29(2)22(28)33)30-11-17(12-6-8-13(23)9-7-12)27-31(21(30)26-19)10-14-15(24)4-3-5-16(14)25/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSLMVWHHXTOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

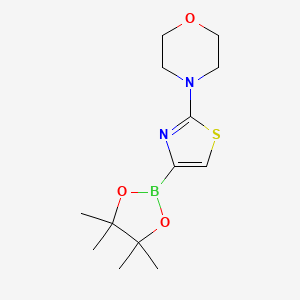

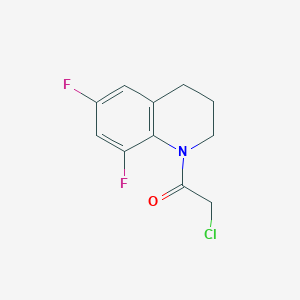
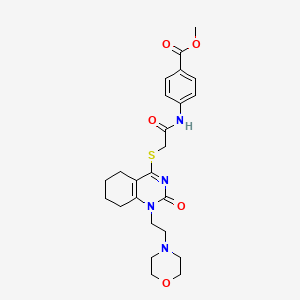
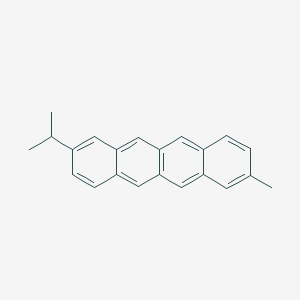
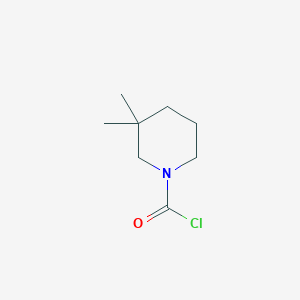
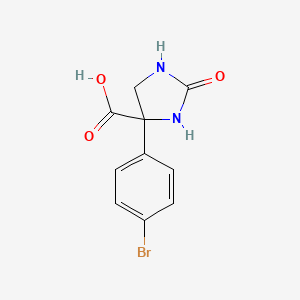
![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)

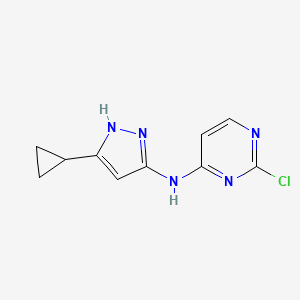
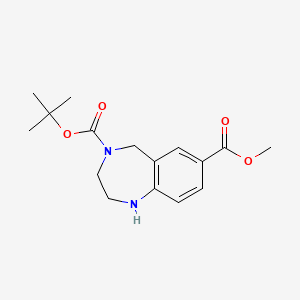
![2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2747890.png)
![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)
